(4-Methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
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Overview
Description
(4-Methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is a chemical compound that features a combination of methoxyphenyl and morpholinylsulfonylbenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene as a starting material. The sulfonylbenzoate group can be synthesized by sulfonation of benzoic acid derivatives followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide or thiol derivatives .
Scientific Research Applications
(4-Methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. The methoxyphenyl and morpholinylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar in structure but lacks the sulfonylbenzoate group.
4-(4-Morpholinyl)benzaldehyde: Contains the morpholine ring but differs in the functional groups attached to the aromatic ring.
Uniqueness
(4-Methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is unique due to the combination of methoxyphenyl and morpholinylsulfonylbenzoate groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-24-15-4-6-16(7-5-15)27-19(21)14-3-8-17(25-2)18(13-14)28(22,23)20-9-11-26-12-10-20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPCYOMPCCESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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